(2E)-N,3-bis(4-chlorophenyl)prop-2-enamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N,3-bis(4-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-10H,(H,18,19)/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZUOEFCTHGIMC-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 2e N,3 Bis 4 Chlorophenyl Prop 2 Enamide
Established Synthetic Routes for (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide and General N-Arylcinnamamides
The formation of the amide bond is the crucial step in the synthesis of N-arylcinnamamides. This can be achieved through several established routes, including both microwave-assisted and conventional methods.
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of N-arylcinnamamides. mdpi.comrsc.org This technique significantly reduces reaction times and can improve product yields compared to traditional heating methods. youtube.com A common one-step microwave-assisted procedure involves the activation of the carboxylic acid group of a substituted cinnamic acid, followed by reaction with a substituted aniline (B41778). mdpi.com
For instance, a series of N-arylcinnamamides has been prepared by first activating the carboxyl group of cinnamic acid with phosphorus trichloride. mdpi.com The subsequent aminolysis of the resulting acyl chloride with a ring-substituted aniline is performed in a microwave reactor in dry chlorobenzene. mdpi.com This reaction is typically completed at 120 °C in as little as 20 minutes, affording the target compounds in yields ranging from 65% to 91%. mdpi.com The use of microwave irradiation facilitates rapid and clean reactions, making it an attractive method for generating libraries of these compounds for further study. mdpi.comnih.govsemanticscholar.org
Conventional Amide Coupling Reactions
Traditional synthetic approaches to amide bond formation remain widely used and are well-documented for N-arylcinnamamides. researchgate.net These methods typically involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. luxembourg-bio.com
One of the most common conventional methods is the conversion of cinnamic acid into a more reactive acyl halide, such as cinnamoyl chloride. researchgate.net This is often achieved by treating the cinnamic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.orgresearchgate.net The resulting cinnamoyl chloride is then reacted with the desired aniline (in the case of this compound, this would be 4-chloroaniline) to form the amide bond. mdpi.com A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com
Alternatively, various coupling reagents can be employed to facilitate the direct condensation of a carboxylic acid and an amine without the need to isolate an acyl chloride intermediate. researchgate.netluxembourg-bio.com Carbodiimides, most notably N,N'-dicyclohexylcarbodiimide (DCC), are classic examples of such reagents. luxembourg-bio.comresearchgate.net In this process, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the desired amide and a dicyclohexylurea (DCU) byproduct. luxembourg-bio.com While effective, this method requires the removal of the often-insoluble DCU byproduct via filtration. luxembourg-bio.com Other modern coupling reagents have also been developed to promote efficient and high-yield amide synthesis under mild conditions. researchgate.netnih.gov
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs is crucial for investigating how specific molecular features influence biological activity. For this compound, modifications can be systematically made to the N-aryl substituent, the C3-aryl substituent, and the stereochemistry of the propene backbone.
Modifications on the N-Aryl Substituent
The N-aryl ring, derived from the aniline component, is a common site for structural modification. Varying the substituents on this ring can significantly impact the compound's electronic properties, lipophilicity, and steric profile, which in turn can influence its biological efficacy. mdpi.comnih.gov Researchers have synthesized extensive series of N-arylcinnamamides with diverse substitutions on the anilide core to probe these effects. mdpi.comnih.gov
The position and nature of the substituents are critical. mdpi.com For example, studies have shown that di-substituted anilides, particularly at the C(2,5)′ or C(2,6)′ positions, with bulky and lipophilic groups often exhibit enhanced biological activity compared to their monosubstituted counterparts. mdpi.com Electron-withdrawing substituents on the anilide ring have also been found to be advantageous in certain contexts. mdpi.com Ullmann-type coupling reactions, which form a bond between a nitrogen atom and an aryl halide, can also be employed to synthesize N-arylated amides with various substitution patterns. nih.govresearchgate.net
| Substituent(s) | Position(s) on N-Aryl Ring |
|---|---|
| -Cl | 2, 3, 4 |
| -F | 3 |
| -CH₃ | 3 |
| -CF₃ | 3 |
| -Cl, -Cl | 2,5; 3,4; 3,5 |
| -Br, -Br | 2,6 |
| -Cl, -CF₃ | 2,5 |
| -CF₃, -CF₃ | 3,5 |
Modifications on the C3-Aryl Substituent
The C3-aryl ring, originating from the cinnamic acid derivative, is another key position for structural variation. Altering the substituents on this ring modifies the electronic character of the α,β-unsaturated system, which can be important for interactions with biological targets. nih.gov
Synthetic strategies allow for the incorporation of a wide array of functional groups on the C3-aryl moiety. researchgate.net These can range from simple electron-donating groups (e.g., methoxy, methyl) to electron-withdrawing groups (e.g., bromo, fluoro) at various positions on the aromatic ring. researchgate.net Palladium-catalyzed C-H arylation is a modern technique that can be used to introduce different aryl groups at the C3 position of a prop-2-enamide scaffold. researchgate.netresearchgate.net The synthesis of heteroaromatic analogs, where the phenyl ring is replaced by a heterocycle, has also been successfully achieved, further expanding the chemical diversity of this class of compounds. researchgate.net
| Substituent | Aryl Ring |
|---|---|
| 2-chloro | Phenyl |
| ortho-methoxy | Phenyl |
| para-methoxy | Phenyl |
| para-methyl | Phenyl |
| para-bromo | Phenyl |
| di-fluoro | Phenyl |
| methylenedioxy | Phenyl |
| - | Heteroaromatic (e.g., Thienyl) |
Green Chemistry Approaches in Cinnamamide Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like cinnamamides to minimize environmental impact and enhance safety and efficiency. For the synthesis of this compound, several green methodologies can be applied, drawing from advancements in the synthesis of related α,β-unsaturated amides and cinnamamide derivatives. These approaches focus on the reduction of hazardous waste, use of safer solvents, and employment of energy-efficient reaction conditions.
A significant focus in the green synthesis of amides is the avoidance of hazardous reagents and solvents. researchgate.netsemanticscholar.org Traditional methods for amide bond formation often rely on coupling agents that generate stoichiometric amounts of waste. researchgate.net Green alternatives seek to replace these with catalytic processes or by using inherently safer starting materials.
One of the prominent green strategies is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for reactions to be conducted in the absence of a solvent. researchgate.netresearchgate.netnih.gov This technique has been successfully applied to the synthesis of various cinnamamide derivatives, suggesting its applicability for the synthesis of this compound. researchgate.netresearchgate.net The rapid and intense heating provided by microwaves can lead to cleaner reactions with fewer byproducts. nih.gov
Solvent-free reaction conditions represent another cornerstone of green chemistry. semanticscholar.orgacs.orglsu.edu By eliminating the solvent, this approach reduces waste, simplifies purification, and lowers the environmental impact. semanticscholar.org For the synthesis of amides, solvent-free methods can be achieved through techniques like frontal polymerization or by simply heating a mixture of the reactants with a suitable catalyst. lsu.eduresearchgate.netresearchgate.net
The use of biocatalysts , such as enzymes, offers a highly selective and environmentally benign route to cinnamamides. mdpi.comresearchgate.net Lipases, for instance, have been employed to catalyze the amidation of methyl cinnamates. mdpi.com These enzymatic reactions typically occur under mild temperature and pH conditions and in greener solvents, leading to high yields and easy work-up. mdpi.comnih.gov The application of immobilized enzymes in continuous-flow microreactors further enhances the efficiency and sustainability of this approach. mdpi.comresearchgate.net
Furthermore, the development and use of green catalysts are crucial. Boric acid, for example, has been reported as an effective and environmentally friendly catalyst for the direct amidation of carboxylic acids. semanticscholar.orgnih.gov Such catalysts are typically inexpensive, readily available, and produce minimal waste.
The Knoevenagel condensation, a classic method for forming carbon-carbon double bonds in α,β-unsaturated compounds, can also be adapted to be more environmentally friendly by using solid basic catalysts that can be easily recovered and reused. scielo.br While the Wittig reaction is also used, it is generally considered less eco-friendly due to the generation of triphenylphosphine (B44618) oxide as a byproduct. scielo.br
The following table summarizes various green chemistry approaches applicable to the synthesis of cinnamamides, with representative examples from the literature for similar compounds.
The subsequent table provides more detailed research findings on specific green synthetic methods for cinnamamide and related amide syntheses, which could be adapted for producing this compound.
By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.
Advanced Spectroscopic and Structural Characterization in Research of 2e N,3 Bis 4 Chlorophenyl Prop 2 Enamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of cinnamamides. For (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide, both ¹H and ¹³C NMR would be essential for confirming its constitution and stereochemistry.
In the ¹H NMR spectrum, the olefinic protons of the propenamide backbone are particularly diagnostic. mdpi.com The trans configuration of the double bond, denoted by the (2E) designator, would be confirmed by a large coupling constant (typically around 15 Hz) between the two olefinic hydrogens. mdpi.com The chemical shifts of the aromatic protons on the two 4-chlorophenyl rings would appear as multiplets in the aromatic region of the spectrum. The amide proton (-NH-) would present as a singlet, with its chemical shift potentially influenced by solvent and concentration.
The ¹³C NMR spectrum would complement the proton data by providing the chemical shifts for all carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to resonate in the downfield region of the spectrum, typically between δ 146 and 166 ppm. ashdin.com The carbons of the two 4-chlorophenyl rings and the olefinic carbons would have distinct chemical shifts, which can be assigned using two-dimensional NMR techniques such as HSQC and HMBC.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Olefinic H (α to C=O) | ~6.5 | d | ~15 |
| Olefinic H (β to C=O) | ~7.6 | d | ~15 |
| Aromatic H's | 7.2 - 7.7 | m | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 146 - 166 |
| Olefinic C's | 112 - 146 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. orientjchem.org The N-H stretch typically appears as a sharp band around 3300 cm⁻¹, while the C=O stretch is observed in the region of 1650-1680 cm⁻¹. mdpi.comorientjchem.org
The carbon-carbon double bond (C=C) of the propenamide backbone would give rise to a stretching vibration band around 1600-1640 cm⁻¹. orientjchem.org The aromatic C-H and C=C stretching vibrations from the two 4-chlorophenyl rings would also be present in the spectrum. The C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C double bond and the aromatic ring vibrations are often strong in the Raman spectrum.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (Amide I) | 1650 - 1680 |
| C=C Stretch (Olefinic) | 1600 - 1640 |
| N-H Bend (Amide II) | ~1550 |
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₅H₁₁Cl₂NO.
The electron ionization (EI) mass spectrum of cinnamamides often reveals characteristic fragmentation patterns. A common fragmentation pathway involves the cleavage of the amide bond, leading to the formation of a cinnamoyl cation. researchgate.net For the title compound, this would result in a fragment corresponding to the 4-chlorocinnamoyl cation. Another potential fragmentation is the loss of the 4-chlorophenylamino group. The presence of two chlorine atoms would also produce a characteristic isotopic pattern in the mass spectrum, which would further aid in the identification of the compound.
Single Crystal X-Ray Diffraction Studies of this compound and Cinnamamide (B152044) Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the searched literature, studies on other cinnamamide derivatives provide valuable insights into the likely molecular conformation and crystal packing.
Elucidation of Molecular Conformation and Crystal Packing
The crystal structure would confirm the trans geometry of the C=C double bond. The molecule is expected to be largely planar, although some torsion may occur around the single bonds. The relative orientation of the two 4-chlorophenyl rings would be a key conformational feature.
The packing of molecules in the crystal lattice is governed by intermolecular interactions. In cinnamamide derivatives, molecules often pack in a way that maximizes these interactions, leading to well-ordered crystalline structures.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The crystal packing of cinnamamides is typically dominated by a network of hydrogen bonds. The amide group, with its N-H donor and C=O acceptor, is a key player in forming these interactions. It is highly probable that in the crystal structure of this compound, molecules would be linked into chains or sheets via N-H···O=C hydrogen bonds.
Computational Chemistry and Molecular Modeling Approaches for N Arylcinnamamide Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide a fundamental understanding of the intrinsic properties of N-arylcinnamamide derivatives at the atomic level.
The electronic structure of a molecule is intricately linked to its chemical reactivity and biological activity. DFT calculations are employed to determine various electronic properties and reactivity descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For cinnamamide (B152044) derivatives, the distribution of HOMO and LUMO orbitals can reveal the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, in a study of (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxy benzyl) acryl amide, a related N-arylcinnamamide, DFT calculations were used to analyze its chemical stability. researchgate.net
Fukui functions are another set of reactivity descriptors derived from DFT that help in predicting the local reactivity of different atomic sites within a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites.
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| (E)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one | DFT/B3LYP/6-31G(d,p) | -6.61 | -2.23 | 4.38 |
| -3-(4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-ene-1-one | DFT/B3LYP/6-311++G(d,p) | -5.98 | -2.21 | 3.77 |
This table presents data for compounds structurally related to (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide to illustrate the typical values obtained from DFT calculations. pnrjournal.comirjet.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed picture of the delocalization of electron density, which is crucial for understanding the stability of a molecule. Hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty or partially filled antibonding orbital, can be quantified using NBO analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Compound Analogue |
|---|---|---|---|
| LP(1) N1 | π(C2-C3) | 58.24 | (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxy benzyl) acryl amide |
| π(C4-C5) | π(C2-C3) | 22.15 | (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxy benzyl) acryl amide |
This table illustrates typical hyperconjugative interactions and their stabilization energies in a related N-arylcinnamamide derivative as determined by NBO analysis. researchgate.net
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are powerful computational techniques used to predict how a small molecule, such as this compound, interacts with a biological macromolecule, typically a protein. These methods are fundamental in structure-based drug design.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. This allows for the identification of the most favorable binding mode and an estimation of the binding affinity.
For N-arylcinnamamide derivatives, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site of a target protein. For instance, a study on chlorinated N-arylcinnamamides as arginase inhibitors used molecular docking to understand the binding mode of these compounds within the enzyme's active site. mdpi.com The docking results indicated that the dichlorinated aromatic rings were oriented towards the binuclear manganese cluster in the active site. mdpi.com
| Compound Analogue | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| (E)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one | Human Peroxiredoxin 5 | -7.5 | PRO41, THR45, GLY47, ARG128 |
| -3-(4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-ene-1-one | 3QNJ | -8.2 | LEU292, VAL295, ALA302 |
This table provides examples of binding affinities and interacting residues for structurally similar compounds with potential protein targets. pnrjournal.comirjet.net
One of the significant applications of molecular docking is in the identification of potential molecular targets for a given compound. By performing docking screens against a panel of known protein structures, it is possible to identify proteins with which the compound is likely to interact. This approach, often referred to as reverse docking or target fishing, can help in elucidating the mechanism of action of a compound and in identifying potential off-target effects.
For N-arylcinnamamide derivatives, which are known to possess a wide range of biological activities, identifying their molecular targets is crucial. For example, cinnamamide derivatives have been investigated as inhibitors of enzymes such as arginase and tyrosinase. mdpi.comnih.gov In a study of N-substituted cinnamamide derivatives as potential cosmetic ingredients for hyperpigmentation, molecular docking was used to investigate their interaction with tyrosinase. nih.gov
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling and virtual screening are powerful computational tools for the discovery of new lead compounds. These methods are particularly useful when the three-dimensional structure of the biological target is unknown.
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening.
For N-arylcinnamamide derivatives, pharmacophore models can be developed based on a set of known active compounds. A study on chlorinated N-arylcinnamamides as antiplasmodial agents utilized a probabilistic pharmacophore approach to identify key structural features responsible for their activity. mdpi.com The resulting pharmacophore model can then guide the design of new, more potent analogues. Quantitative Structure-Activity Relationship (QSAR) studies are often combined with pharmacophore modeling to develop predictive models that correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov
Virtual screening strategies can be broadly categorized as ligand-based or structure-based. Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones with similar properties, often using pharmacophore models or 2D similarity searching. Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein to dock and score a library of compounds. Both approaches have been successfully applied in the discovery of novel inhibitors from various compound classes.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are fundamental computational tools in medicinal chemistry for establishing mathematical relationships between the chemical structure of compounds and their biological activities or physicochemical properties. mdpi.comresearchgate.net For N-arylcinnamamide derivatives, including this compound, these models are instrumental in predicting the efficacy of new molecules, thereby guiding the synthesis of more potent and selective agents. mdpi.comnih.gov QSAR/QSPR models attempt to correlate physicochemical or structural features, known as descriptors, with observed activities, facilitating the rational design of novel therapeutic compounds. researchgate.net
The biological activity of N-arylcinnamamide derivatives is intricately linked to a variety of structural descriptors, which can be categorized as topological, electronic, molecular shape, and structural. mdpi.comnih.gov QSAR studies on N-aryl derivatives have successfully identified key descriptors that effectively describe their bioactivity. mdpi.comnih.gov For instance, in studies of N-aryl compounds as potential inhibitors for enzymes relevant to Alzheimer's disease, descriptors such as AlogP98 (a measure of lipophilicity), Wiener and Kappa-1-AM (topological indices), Dipole-Mag (an electronic descriptor), and CHI-1 (a molecular shape descriptor) have been shown to be important. mdpi.comnih.govresearchgate.net
In a study focusing on the antiplasmodial activity of chlorinated N-arylcinnamamides, a clear structure-activity relationship (SAR) was observed. mdpi.com The research indicated that compounds substituted with lipophilic and electron-withdrawing groups were generally more active. mdpi.com Specifically, an increased electron density on halogen atoms or trifluoromethyl groups at positions 3 and 5 of the N-phenyl ring corresponded well with an increase in antiplasmodial potential. mdpi.com This highlights the importance of electronic descriptors in modeling the activity of this class of compounds. The generation of such QSAR models often employs techniques like the genetic function approximation (GFA), which helps in selecting the most relevant descriptors for building a robust mathematical model. mdpi.comresearchgate.net
Lipophilicity is a critical physicochemical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In QSAR models for N-arylcinnamamide derivatives, lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or the chromatographic capacity factor (logk), plays a significant predictive role. mdpi.com
Studies have demonstrated a direct correlation between the lipophilicity of N-arylcinnamamides and their biological activity. For example, in the context of antiplasmodial activity, it has been suggested that compounds with higher lipophilicity can more readily penetrate erythrocytes, leading to higher intracellular concentrations and greater pharmacological effects. mdpi.com This dependence of potency on lipophilicity often holds true up to an optimal value, beyond which increased lipophilicity might not enhance activity. mdpi.com
The experimental determination of lipophilicity is often performed using reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain logk values. These experimental values are crucial for validating computationally predicted lipophilicity values (clogP) generated by various software programs. For series of (di)chlorinated N-arylcinnamamides, a strong correlation has been observed between experimental logk and estimated clogP values, validating the use of in silico predictors in QSAR modeling. mdpi.com
The following table presents data from a study on chlorinated N-arylcinnamamides, illustrating the relationship between their structure, lipophilicity (logk), and antiplasmodial activity (IC₅₀). mdpi.com
| Compound | Structure (Substituents on N-aryl ring) | C-phenyl Ring | logk | IC₅₀ (µM) |
|---|---|---|---|---|
| 1a | Unsubstituted | 4-chlorophenyl | 0.58 | > 30 |
| 1g | 3,5-bis(CF₃) | 4-chlorophenyl | 1.08 | 2.2 |
| 1j | 3-Cl-5-CF₃ | 4-chlorophenyl | 1.07 | 1.8 |
| 1p | 3,5-di-F | 4-chlorophenyl | 0.74 | 4.6 |
| 2a | Unsubstituted | 3,4-dichlorophenyl | 0.71 | > 30 |
| 2g | 3,5-bis(CF₃) | 3,4-dichlorophenyl | 1.21 | 1.6 |
| 2j | 3-Cl-5-CF₃ | 3,4-dichlorophenyl | 1.20 | 2.7 |
| 2p | 3,5-di-F | 3,4-dichlorophenyl | 0.87 | 3.0 |
Data sourced from a study on antiplasmodial activity of N-arylcinnamamides. mdpi.com
Chemometric tools are essential for analyzing the large datasets of chemical and biological information generated in computational studies of N-arylcinnamamide derivatives. They help to extract meaningful patterns and relationships from complex data.
Principal Component Analysis (PCA): PCA is a powerful statistical method used for dimensionality reduction. cmu.edu It transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). cmu.edunih.gov The first PC accounts for the most variance in the data, and each subsequent component accounts for the maximum possible remaining variance while being orthogonal to the preceding components. cmu.edunih.gov In the study of N-arylcinnamamides, PCA can be applied to datasets of structural descriptors to identify the main factors that differentiate the compounds. researchgate.net By plotting the compounds in the space of the first few PCs, it is possible to visualize groupings of molecules based on their structural features, which can then be correlated with their biological activities. researchgate.net
Tanimoto Similarity: Tanimoto similarity is a widely used metric to quantify the structural similarity between two chemical compounds, typically based on their 2D fingerprints. This coefficient measures the ratio of common features (bits set to 1 in the fingerprint) to the total number of unique features present in both molecules. In the context of N-arylcinnamamides, SAR-mediated similarity assessment can be employed to compare novel derivatives against a database of compounds with known activities. mdpi.com This ligand-based approach helps in identifying new compounds that are structurally similar to known potent agents, thereby prioritizing them for synthesis and biological testing.
Kohonen Mapping (Self-Organizing Maps - SOMs): A Kohonen map, or Self-Organizing Map (SOM), is an unsupervised machine learning technique that produces a low-dimensional (usually 2D) representation of high-dimensional input data. geeksforgeeks.orgwikipedia.org It is a type of artificial neural network trained using competitive learning, where neurons compete to be activated. geeksforgeeks.orgphiladelphia.edu.jo The result is a "map" where similar input data points (e.g., N-arylcinnamamide derivatives described by a set of descriptors) are clustered together, preserving the topological relationships of the original data. wikipedia.orgcomplexity-explorables.org This visualization tool is highly effective for exploring structure-activity landscapes, allowing researchers to identify clusters of active and inactive compounds and understand the structural features that define these groups. wikipedia.org
Biological Activities and Mechanistic Investigations of 2e N,3 Bis 4 Chlorophenyl Prop 2 Enamide and N Arylcinnamamide Analogs in Vitro and Non Human in Vivo Models
Antimicrobial Research
N-arylcinnamamides have demonstrated notable antimicrobial properties, with studies exploring their efficacy against a range of bacterial and mycobacterial species. This research has been driven by the urgent need for new therapeutic agents to combat the rise of drug-resistant pathogens.
A series of ring-substituted N-arylcinnamamides has been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and three methicillin-resistant (MRSA) isolates. Several of these derivatives have exhibited strong activities against these Gram-positive bacteria. mdpi.com For instance, (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide have shown high activity against all four staphylococcal strains tested, with Minimum Inhibitory Concentrations (MICs) of 8 µg/mL. sciforum.net The activity of these arylcinnamamides has been found to be bactericidal. mdpi.com Furthermore, these compounds have demonstrated the ability to enhance the activity of clinically used antibiotics such as vancomycin, ciprofloxacin, and tetracycline. sciforum.net
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide | S. aureus ATCC 29213 | 8 |
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide | MRSA isolate 1 | 8 |
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide | MRSA isolate 2 | 8 |
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide | MRSA isolate 3 | 8 |
| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | S. aureus ATCC 29213 | 8 |
| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | MRSA isolate 1 | 8 |
| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | MRSA isolate 2 | 8 |
| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | MRSA isolate 3 | 8 |
N-arylcinnamamides have also been investigated for their efficacy against mycobacteria. mdpi.com Certain analogs have shown potent inhibitory effects. For example, specific derivatives strongly inhibited the growth of M. marinum with MIC values ranging from 0.29 to 2.34 µM. researchgate.net Additionally, all tested agents from one series of compounds displayed activity against M. smegmatis, with MICs in the range of 9.36 to 51.7 µM. researchgate.net In studies involving Mycobacterium tuberculosis, some 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives, a related class of compounds, have demonstrated extremely potent in vitro activity against the H37Rv strain, in some cases outperforming first-line antituberculosis drugs. nih.gov
| Compound Series | Mycobacterial Strain | MIC Range (µM) |
|---|---|---|
| N-arylcinnamamide analogs (e.g., 1j and 2p) | M. marinum | 0.29 - 2.34 |
| N-arylcinnamamide analogs (series 1) | M. smegmatis | 9.36 - 51.7 |
Research into the mechanisms of action of N-arylcinnamamides has revealed several key insights. The antibacterial activity of these compounds is bactericidal in nature. mdpi.com One significant finding is their ability to inhibit the formation of staphylococcal biofilms and to disrupt mature biofilms at concentrations close to their MICs. mdpi.comsciforum.net This suggests a potential role in combating chronic and persistent bacterial infections where biofilms are a major challenge.
A docking study has provided a hypothesis for the antimycobacterial mechanism, demonstrating the ability of these compounds to bind to the active site of the mycobacterial enzyme InhA. researchgate.net For other related antimicrobial compounds, such as arylamides, the mechanism has been shown to involve defects in protein translocation across the bacterial cell membrane. nih.gov Synthetic cinnamides have been found to interact directly with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall, suggesting a membrane-disruptive mechanism. mdpi.com Inhibition of cell wall synthesis has also been identified as a likely mechanism of action for some novel antimycobacterial agents. nih.govresearchgate.net
Antiplasmodial Research
In addition to their antimicrobial properties, chlorinated N-arylcinnamamides have emerged as a promising class of compounds in the search for new antiplasmodial agents to treat malaria.
A series of seventeen 4-chlorocinnamanilides and seventeen 3,4-dichlorocinnamanilides were assessed for their antiplasmodial activity against a chloroquine-sensitive strain of Plasmodium falciparum (3D7/MRA-102). nih.govresearchgate.net The in vitro screening revealed that 23 of these compounds possessed an IC50 (half-maximal inhibitory concentration) of less than 30 µM. nih.govresearchgate.netnih.gov Notably, the 3,4-dichlorocinnamanilides generally exhibited a broader range of activity compared to the 4-chlorocinnamanilides. nih.govresearchgate.netnih.gov The most potent compound identified in this study was (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-en-amide, with an IC50 of 1.6 µM. nih.govresearchgate.netnih.gov Eight other derivatives also showed significant activity, with IC50 values ranging from 1.8 to 4.6 µM. nih.govresearchgate.netnih.gov
| Compound | P. falciparum Strain | IC50 (µM) |
|---|---|---|
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-en-amide | 3D7/MRA-102 | 1.6 |
| 8 other active N-arylcinnamamide derivatives | 3D7/MRA-102 | 1.8 - 4.6 |
The precise mechanism of action for cinnamic acid derivatives against P. falciparum is not yet fully understood. nih.gov However, a leading hypothesis involves the inhibition of the parasite's arginase enzyme. P. falciparum arginase (PFA) is a binuclear manganese metalloenzyme that is crucial for the parasite's development. nih.govbohrium.com Molecular docking studies have been conducted to explore the binding mode of the most potent antiplasmodial N-arylcinnamamides with arginase. nih.govresearchgate.netnih.gov These computational studies revealed that the (di)chlorinated aromatic rings of the cinnamamides are oriented towards the binuclear manganese cluster within the enzyme's active site in energetically favorable poses. nih.govresearchgate.netnih.gov Additionally, it was observed that water-mediated hydrogen bonds are formed via the carbonyl group of the N-arylcinnamamides. nih.govnih.gov The fluorine substituent on the N-phenyl ring also appears to be important, potentially forming halogen bonds with the enzyme. nih.govresearchgate.netnih.gov This suggests that arginase inhibition is a plausible mechanism for the antiplasmodial activity of these compounds.
Anticancer and Antiproliferative Research (Cellular and Preclinical Models)
Efficacy Against Various Cancer Cell Lines (e.g., Lung Cancer, Liver Cancer, Human Monocytic Leukemia THP-1)
While specific data on the antiproliferative activity of (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide against lung, liver, and human monocytic leukemia THP-1 cell lines are not extensively detailed in the currently available literature, research on analogous N-arylcinnamamide derivatives has demonstrated notable cytotoxic effects across various cancer cell lines. These studies provide a broader context for the potential anticancer properties of this class of compounds.
For instance, a series of synthetic N-arylcinnamamide derivatives have been evaluated for their in vitro cytotoxicity. One study reported that certain cinnamamide (B152044) derivatives with a 4-hydroxypiperidine (B117109) moiety chemosensitized the A549 human lung cancer cell line to the effects of doxorubicin. nih.gov This suggests a potential synergistic role for these compounds in combination cancer therapy.
In the context of liver cancer, various cinnamamide and related derivatives have shown antiproliferative activity. For example, studies on hepatocellular carcinoma (HCC) cell lines such as HepG2 have demonstrated the cytotoxic potential of different synthetic compounds, with some exhibiting IC50 values comparable to standard chemotherapeutic agents.
Regarding leukemia, research has explored the cytotoxic effects of α-amino amide analogs, which share some structural similarities with N-arylcinnamamides, against HL-60 and K562 leukemia cell lines. nih.gov These studies found that the synthesized analogs exhibited dose- and time-dependent cytotoxicity. nih.gov Additionally, some N-arylcinnamamides have been shown to have a moderate influence on the viability of THP1-Blue™ NF-κB cells, a human monocytic leukemia cell line. mdpi.com
The following table summarizes the cytotoxic activities of various N-arylcinnamamide analogs and related compounds against different cancer cell lines, providing a comparative overview of their potential efficacy.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-arylcinnamamides | THP1-Blue™ NF-κB | Human Monocytic Leukemia | 2.17 - 11.60 | mdpi.com |
| α-amino amide analogs | HL-60 | Leukemia | 1.61 - 3.12 | nih.gov |
| α-amino amide analogs | K562 | Leukemia | 3.01 - 6.21 | nih.gov |
| Cinnamamide derivatives with 4-hydroxypiperidine | A549 | Lung Cancer | Chemosensitizing effect | nih.gov |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | HeLa | Cervical Cancer | 8.49 - 62.84 (µg/mL) | mdpi.com |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | SKOV-3 | Ovarian Cancer | 7.87 - 70.53 (µg/mL) | mdpi.com |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | MCF-7 | Breast Cancer | 11.20 - 93.46 (µg/mL) | mdpi.com |
Role of SALL4 Expression in Selective Antiproliferative Activity
The direct role of Spalt-like transcription factor 4 (SALL4) expression in the selective antiproliferative activity of this compound has not been specifically elucidated in published research. However, the broader context of SALL4's function in cancer biology suggests it as a potential, though currently unexplored, factor in the mechanism of action for various anticancer compounds.
SALL4 is an oncofetal protein that is typically silenced in most adult tissues but becomes re-expressed in a variety of cancers, including lung cancer, hepatocellular carcinoma, and acute myeloid leukemia. mdpi.comnih.gov Its re-expression is often associated with poor patient outcomes and drug resistance. nih.govplos.org In lung cancer, for example, SALL4 is implicated in resistance to platinum-based drugs, and its knockdown can sensitize cancer cells to cisplatin. nih.gov
Given that SALL4 plays a critical role in tumorigenesis, cell proliferation, and resistance to chemotherapy, it is plausible that the expression levels of SALL4 in cancer cells could influence their sensitivity to N-arylcinnamamide derivatives. mdpi.comnih.gov Compounds that could modulate SALL4 expression or its downstream signaling pathways, such as the Wnt/β-catenin and PI3K/AKT pathways, could potentially have a selective effect on SALL4-positive tumors. mdpi.com
However, without direct experimental evidence linking this compound or its analogs to SALL4, any connection remains speculative. Future research would be necessary to investigate whether the antiproliferative effects of this class of compounds are dependent on or influenced by the SALL4 status of cancer cells.
Evaluation of Selective Toxicity in Non-Target Mammalian Cell Lines
A crucial aspect of anticancer drug development is ensuring that the cytotoxic effects are selective towards cancer cells while minimizing harm to healthy, non-cancerous cells. Studies on N-arylcinnamamide analogs and related compounds have begun to address this issue of selective toxicity.
For instance, a study on cinnamamide derivatives with a 4-hydroxypiperidine moiety found that these compounds enhanced the doxorubicin-induced viability reduction in the A549 human lung cancer cell line but had no such effect on non-cancerous lung fibroblasts. nih.gov This suggests a degree of cancer cell-specific activity for these particular analogs.
Similarly, research on bis-cinnamamide derivatives as potential treatments for human melanoma showed no significant cytotoxicity in two melanoblast (non-cancerous) cell lines after 72 hours of treatment. mdpi.com This indicates a favorable selectivity profile for these compounds. In another study, synthetic derivatives of natural cinnamic acids showed modest antiproliferative properties in various colon cancer cell lines without eliciting significant toxic effects in normal human colon epithelial cells (HCEC). unimi.it
The concept of a selectivity index (SI), which is the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line, is often used to quantify this selective toxicity. An SI value greater than 1 indicates a compound is more toxic to cancer cells than to normal cells. For example, a study on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives found that while they were cytotoxic to various cancer cell lines, they also exhibited a cytotoxic effect on the non-carcinogenic HEK-293 cell line, with IC50 values in a similar range. mdpi.com
The following table presents data on the selective cytotoxicity of some cinnamamide derivatives and related compounds.
| Compound Class | Cancer Cell Line | Normal Cell Line | Cytotoxicity/Selectivity | Reference |
| Cinnamamide derivatives with 4-hydroxypiperidine | A549 | Non-cancerous lung fibroblasts | No effect on normal cells | nih.gov |
| Bis-cinnamamide derivatives | Human melanoma cells | Melanoblast cell lines | No significant cytotoxicity in normal cells | mdpi.com |
| Synthetic cinnamic acid derivatives | Colon cancer cell lines (HCT116, HT29, LoVo, SW480) | Human Colon Epithelial Cells (HCEC) | No significant toxic effects in normal cells | unimi.it |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | HeLa, SKOV-3, MCF-7 | HEK-293 | Cytotoxic to both cancerous and non-cancerous cells | mdpi.com |
Anti-inflammatory Research
Modulation of NF-κB Signaling Pathway Activation
N-arylcinnamamide analogs have been investigated for their anti-inflammatory potential, with a particular focus on their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. The activation of NF-κB is a critical step in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes.
Several studies have shown that N-arylcinnamamide derivatives can significantly attenuate the lipopolysaccharide (LPS)-induced activation of NF-κB in cellular models such as the human monocytic cell line THP-1. In one study, a series of ring-substituted N-arylcinnamanilides were tested, and most of the compounds were found to be more potent than the parent cinnamic acid in inhibiting NF-κB activation.
Notably, compounds such as (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide, and (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide demonstrated the highest inhibitory effect on NF-κB at a concentration of 2 µM, showing an effectiveness similar to the reference drug prednisone. Further investigation into the mechanism revealed that these compounds did not affect the levels of IκBα or the activity of MAPKs, suggesting a mode of action that is different from that of prednisone.
The anti-inflammatory potential of these compounds appears to be influenced by the nature and position of substituents on the anilide ring. It has been observed that the modification of the C(2,5)′ or C(2,6)′ positions of the anilide core with lipophilic and bulky moieties is preferable for enhancing the anti-inflammatory activity.
Effects on Pro-inflammatory Cytokine Production (e.g., TNF-α)
In line with their ability to modulate the NF-κB pathway, N-arylcinnamamide analogs have also been shown to affect the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). TNF-α is a key mediator of inflammation, and its overproduction is implicated in a variety of inflammatory diseases.
Research has demonstrated that several N-arylcinnamamide derivatives can decrease the level of TNF-α. For instance, compounds that exhibited the highest inhibitory effect on NF-κB, including (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, were also able to significantly reduce the secretion of TNF-α in LPS-stimulated THP-1 cells differentiated into macrophages.
While these compounds showed a statistically significant reduction in TNF-α levels, the effect was noted to be less potent than that of the reference drug prednisone, which caused a much larger reduction in TNF-α. This difference in efficacy in reducing TNF-α, despite comparable NF-κB inhibition, further supports the idea that the anti-inflammatory mechanism of these N-arylcinnamanilides is distinct from that of corticosteroids like prednisone.
Investigation of Distinct Anti-inflammatory Mechanisms
The anti-inflammatory potential of this compound and related N-arylcinnamamide analogs has been a subject of significant scientific inquiry. Research has focused on elucidating their mechanisms of action, particularly in in vitro models of inflammation. Studies have revealed that these compounds engage with key inflammatory pathways, often exhibiting mechanisms distinct from conventional anti-inflammatory agents.
A primary mechanism identified is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov In studies using lipopolysaccharide (LPS) to induce an inflammatory response in cell models, many N-arylcinnamamide derivatives were found to significantly attenuate the activation of NF-κB. researchgate.netnih.govnih.gov This transcription factor is pivotal in regulating the expression of numerous pro-inflammatory genes. The inhibitory effect on NF-κB activation by these compounds suggests a critical point of intervention in the inflammatory cascade. Notably, the anti-inflammatory potency of several tested analogs was found to be greater than that of the parent compound, cinnamic acid. researchgate.netnih.govnih.gov
Further investigations have demonstrated that certain N-arylcinnamamide derivatives can also reduce the levels of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. researchgate.netnih.gov The ability to suppress both NF-κB activation and TNF-α production highlights a multi-faceted anti-inflammatory profile.
Interestingly, subsequent mechanistic studies indicated that the mode of action for N-arylcinnamamides may differ from that of glucocorticoids like prednisone. researchgate.netnih.gov While effective at inhibiting NF-κB, the investigated compounds did not appear to affect the levels of IκBα (inhibitor of kappa B alpha) or the activity of mitogen-activated protein kinases (MAPKs), which are pathways typically modulated by other classes of anti-inflammatory drugs. researchgate.netnih.govnih.gov This suggests that N-arylcinnamamides may possess a novel anti-inflammatory mechanism, presenting a potential advantage in therapeutic development. Structure-activity relationship studies have suggested that modifications to the anilide core of the molecule, particularly with lipophilic and bulky groups at specific positions, are favorable for enhancing this anti-inflammatory potential. researchgate.netnih.govnih.gov
| Compound | Effect on NF-κB Activation (LPS-induced) | Notes | Reference |
|---|---|---|---|
| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | High inhibition at 2 µM | Showed effectiveness similar to the reference drug prednisone. | researchgate.netnih.gov |
| (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | High inhibition at 2 µM | Demonstrated effectiveness comparable to prednisone. | researchgate.netnih.gov |
| (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | High inhibition at 2 µM | Effectiveness was on par with the reference drug prednisone. | researchgate.netnih.gov |
| Parent Cinnamic Acid | Significantly less potent than derivatives | Used as a baseline for comparison. | researchgate.netnih.gov |
Anticonvulsant Research (in related N-arylcinnamamide derivatives in animal models)
Cinnamamide derivatives have been identified as promising candidates in the search for new antiseizure and antiepileptic agents. mdpi.comnih.gov The N-(3-aryl-2-propenoyl)amido moiety is considered a key pharmacophore that confers the anticonvulsant properties observed in this class of compounds. mdpi.com Preclinical research utilizing various animal models of seizures and epilepsy has been instrumental in evaluating the efficacy and potential mechanisms of these derivatives. mdpi.commdpi.com
Preclinical Efficacy in Animal Models of Seizures and Epilepsy
The anticonvulsant activity of N-arylcinnamamide derivatives has been systematically evaluated in a range of validated animal models designed to mimic different types of human seizures. mdpi.commdpi.comresearchgate.net These models are crucial for initial screening and for predicting clinical efficacy against specific seizure types, such as generalized tonic-clonic seizures and focal seizures. mdpi.comresearchgate.net
Key models used in this preclinical evaluation include:
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is considered a predictor of efficacy for drugs used to treat this seizure type in humans. mdpi.commdpi.com
Subcutaneous Metrazol (scMET) or Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that may be effective against generalized non-convulsive (absence) seizures. mdpi.commdpi.com
6-Hz Psychomotor Seizure Test: This model is recognized for its ability to identify compounds effective against therapy-resistant focal seizures. mdpi.comnih.gov
Kindling Models: Models such as the corneal or amygdala kindled mouse/rat are used to study the process of epileptogenesis (the development of epilepsy) and to assess the potential of compounds to prevent the progression of the disease. mdpi.com
One extensively studied derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), has shown a broad spectrum of activity across these models. mdpi.com It demonstrated significant anticonvulsant effects in electrically and chemically induced acute seizure models in both mice and rats. mdpi.com Furthermore, its efficacy in kindling models suggests a potential antiepileptogenic effect. mdpi.com
| Animal Model | Species | Median Effective Dose (ED₅₀) | Reference |
|---|---|---|---|
| Maximal Electroshock (MES) | Mice | 44.46 mg/kg (i.p.), 86.6 mg/kg (p.o.) | mdpi.com |
| Maximal Electroshock (MES) | Rats | 27.58 mg/kg (i.p.), 30.81 mg/kg (p.o.) | mdpi.com |
| Subcutaneous Metrazol (scMET) | Mice | 104.29 mg/kg (i.p.), 107.27 mg/kg (p.o.) | mdpi.com |
| Subcutaneous Metrazol (scMET) | Rats | 41.72 mg/kg (i.p.) | mdpi.com |
| 6-Hz Psychomotor Seizure (32 mA) | Mice | 71.55 mg/kg (i.p.) | mdpi.com |
| Picrotoxin-induced Seizures | Mice | 94.11 mg/kg (i.p.) | mdpi.com |
| Corneal Kindled Model | Mice | 79.17 mg/kg (i.p.) | mdpi.com |
| Hippocampal Kindled Model | Rats | 24.21 mg/kg (i.p.) | mdpi.com |
Exploration of Neurotransmitter Receptor Interactions (e.g., GABA, AMPA, NMDA)
While the efficacy of N-arylcinnamamide derivatives in animal models is well-documented, the precise molecular mechanisms of action are still under active investigation. The anticonvulsant profile of these compounds suggests potential interactions with key neurotransmitter systems that maintain the balance between neuronal excitation and inhibition, which is disrupted in epilepsy.
The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA), which acts on GABA-A receptors. nih.govnih.gov Many established antiseizure medications enhance GABAergic inhibition. The demonstrated efficacy of cinnamamide derivatives in chemical convulsant models like the subcutaneous metrazol (scMET) and picrotoxin-induced seizure tests provides indirect evidence for a potential interaction with the GABAergic system. mdpi.com Both metrazol and picrotoxin (B1677862) are known to interfere with GABA-A receptor function, and compounds that counteract their effects often act by enhancing GABA-mediated inhibition. mdpi.com
Conversely, excessive excitation, primarily mediated by the neurotransmitter glutamate (B1630785) acting on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, is a hallmark of seizure activity. nih.govnih.govnih.gov These receptors are critical for synaptic transmission and plasticity. nih.govnih.gov Antagonism of glutamate receptors, particularly NMDA receptors, is a known mechanism for controlling seizures. nih.govnih.gov While direct binding or functional studies conclusively linking N-arylcinnamamide derivatives to specific interactions with AMPA or NMDA receptors are not yet extensively reported, the broad efficacy of these compounds makes these receptors plausible targets for future investigation. Some multi-modal drug candidates have been shown to normalize glutamate and GABA levels, suggesting an indirect influence on these systems. nih.gov Further research is required to determine if this compound and its analogs directly bind to or allosterically modulate these critical neurotransmitter receptors.
Structure Activity Relationship Sar Profiling of 2e N,3 Bis 4 Chlorophenyl Prop 2 Enamide Analogs
Influence of Halogen Substitutions on Biological Activity
The presence, type, and position of halogen atoms on the two phenyl rings of (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide analogs are critical determinants of their biological profiles. Halogens, being electron-withdrawing and lipophilic, significantly modulate the physicochemical properties of the molecule, thereby affecting its interaction with biological targets.
Research on cinnamamide (B152044) and related chalcone (B49325) scaffolds has consistently shown that the introduction of halogens can enhance a variety of biological activities, including antimicrobial and anticancer effects. In many instances, electron-withdrawing substituents, such as halogens, are found to increase the potency of these compounds. For example, in a series of (E)-N-alkyl-alpha,beta-dimethylcinnamamides, electron-withdrawing groups on the phenyl ring were found to increase anticonvulsant activity.
The nature of the halogen itself plays a crucial role. Studies on other classes of bioactive molecules, such as flavonoids, have indicated that antibacterial potency can be influenced by the size of the halogen atom, with activity sometimes increasing in the order of Fluorine < Chlorine < Bromine < Iodine. This suggests that factors like atomic radius, polarizability, and lipophilicity, in addition to electronegativity, are significant. For certain N-arylcinnamamides, derivatives bearing a trifluoromethyl (CF3) group, a bioisostere of halogens with strong electron-withdrawing properties, have demonstrated high antistaphylococcal and antitubercular activity.
Furthermore, the number and combination of halogen substituents can be pivotal. For anti-plasmodial activity, the most effective N-arylcinnamamide structures were found to possess at least two different halogen substituents, highlighting a synergistic effect on biological activity. mdpi.com
Table 1: Influence of Halogen Substitutions on the Antimicrobial Activity of Cinnamamide Analogs
| Analog Type | Halogen Substituent | Observed Activity Trend | Potential Rationale |
|---|---|---|---|
| N-Aryl Cinnamamides | -Cl, -CF3 | Increased antistaphylococcal and antitubercular activity. | Enhanced electron-withdrawing character and lipophilicity. |
| N-Aryl Cinnamamides | Multiple different halogens | Potentiated anti-plasmodial effect. mdpi.com | Complex electronic and lipophilic modulation. mdpi.com |
| General Cinnamamides | -F, -Cl, -Br, -I | Activity can increase with halogen size (F to I). | Increased lipophilicity and van der Waals interactions. |
Impact of Aromatic Ring Substituent Patterns on Pharmacological Profiles
The positioning of substituents on both the N-phenyl ring and the 3-phenyl ring (derived from cinnamic acid) profoundly affects the pharmacological profile of the analogs. The ortho (o-), meta (m-), and para (p-) positions offer distinct spatial and electronic environments that dictate how the molecule interacts with its biological target.
For anticonvulsant cinnamamides, substitution at the para-position of the phenyl ring with an electron-withdrawing halogen was shown to enhance activity. Conversely, electron-donating groups in the same position led to a reduction in activity. This indicates that the electronic properties of the substituent and its specific location are coupled in determining the pharmacological outcome.
In the context of antimicrobial activity, the substitution pattern is equally critical. For instance, a study on cinnamic acid derivatives revealed that an ortho-hydroxyl group on the phenyl ring resulted in the most potent antibacterial activity compared to meta- and para-hydroxy analogs, which showed a significant reduction in efficacy. nih.gov This highlights the importance of positional isomerism, where a substituent at the ortho position may facilitate a key intramolecular interaction or a specific binding orientation at the active site of a target enzyme or receptor.
Table 2: Effect of Aromatic Ring Substituent Position on Biological Activity
| Compound Class | Substituent | Position | Biological Activity | Observation |
|---|---|---|---|---|
| Anticonvulsant Cinnamamides | Electron-withdrawing (e.g., Halogen) | para- | Anticonvulsant | Increased activity. |
| Anticonvulsant Cinnamamides | Electron-donating | para- | Anticonvulsant | Reduced activity. |
| Antibacterial Cinnamic Acid Derivatives | -OH | ortho- | Antibacterial | Most potent activity. nih.gov |
| Antibacterial Cinnamic Acid Derivatives | -OH | meta-, para- | Antibacterial | Significantly reduced activity. nih.gov |
Role of Stereochemical Configuration (2E) on Efficacy and Selectivity
The geometry of the α,β-unsaturated double bond in the prop-2-enamide backbone is a fundamental determinant of the biological activity of cinnamamides. The parent compound, this compound, specifies the (E)-configuration (trans), where the phenyl ring and the carbonyl group are on opposite sides of the double bond. This configuration is generally the more thermodynamically stable form.
Seminal studies on the pharmacology of cinnamamides have demonstrated a stark divergence in the activity of (E) and (Z) isomers. Research on N-alkyl-alpha,beta-dimethylcinnamamides revealed that the (E)-isomers generally exhibit depressant effects on the central nervous system (CNS) and possess anticonvulsant properties. nih.gov In striking contrast, the corresponding (Z)-isomers (cis) consistently induced marked CNS stimulation, including tremors and convulsions. nih.gov
Elucidation of Key Pharmacophoric Features for Diverse Activities
A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity. For the this compound scaffold, several key features contribute to its diverse pharmacological potential, including anticancer and antimicrobial activities.
The essential pharmacophoric elements can be broken down as follows:
Two Aromatic Rings: These regions, substituted here with chloro groups, typically engage in hydrophobic and π-π stacking interactions within receptor pockets. The 4-chlorophenyl group on the amide nitrogen (N-aryl ring) and the 4-chlorophenyl group at the 3-position (cinnamoyl ring) provide crucial anchor points.
The α,β-Unsaturated Amide System: This linker region (-CH=CH-C(=O)N-) is critical. The conjugated double bond and carbonyl group form a planar, electron-delocalized system that acts as a Michael acceptor. This feature can covalently interact with nucleophilic residues (e.g., cysteine) in target proteins, leading to irreversible inhibition. The amide bond itself provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are vital for specific receptor recognition.
Hydrophobic Features: The chloro-substituents enhance the lipophilicity of the molecule, which can facilitate membrane permeability and improve binding to hydrophobic pockets in target proteins.
Pharmacophore models for cinnamamide derivatives with anticancer activity often include a combination of hydrogen bond acceptors, hydrogen bond donors, and aromatic/hydrophobic regions arranged in a specific spatial orientation. For antimicrobial activity, the cinnamoyl nucleus itself is considered a core pharmacophore, with its efficacy being fine-tuned by the substituents on both the aromatic ring and the amide nitrogen. mdpi.com
Table 3: Key Pharmacophoric Features of Cinnamamide Analogs
| Pharmacophoric Feature | Structural Moiety | Potential Biological Interaction | Relevance to Activity |
|---|---|---|---|
| Aromatic/Hydrophobic Region 1 | 3-(4-chlorophenyl) group | π-π stacking, hydrophobic interactions | Binding to target protein pocket |
| Aromatic/Hydrophobic Region 2 | N-(4-chlorophenyl) group | π-π stacking, hydrophobic interactions | Orientation and binding affinity |
| Hydrogen Bond Acceptor | Carbonyl group (C=O) | Hydrogen bonding with receptor residues | Target recognition and binding |
| Hydrogen Bond Donor | Amide group (N-H) | Hydrogen bonding with receptor residues | Target recognition and binding |
| Michael Acceptor | α,β-Unsaturated Carbonyl | Covalent bond formation with nucleophiles | Irreversible enzyme inhibition |
Future Research Directions and Translational Perspectives for N Arylcinnamamide Derivatives
Design and Synthesis of Novel (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide Analogs with Enhanced Activity
The foundation for future work lies in the rational design and synthesis of novel analogs of this compound to enhance their biological activity and specificity. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on related N-arylcinnamamides has shown that the nature and position of substituents on both the N-phenyl ring and the cinnamoyl moiety significantly influence their anticancer and antimicrobial activities.
Future synthetic strategies could explore:
Substitution patterns: Systematic variation of substituents on the two chlorophenyl rings of the parent compound. The introduction of different electron-donating or electron-withdrawing groups could modulate the electronic properties and steric hindrance, potentially leading to improved target engagement. mdpi.com
Bioisosteric replacement: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or other functional groups with similar physicochemical properties to optimize pharmacokinetic and pharmacodynamic parameters.
Hybrid molecule synthesis: Combining the this compound scaffold with other pharmacophores known to exhibit synergistic therapeutic effects. This approach has been successful in creating hybrid compounds with enhanced potency.
A systematic approach to analog synthesis, guided by computational modeling, will be instrumental in identifying derivatives with superior performance characteristics.
Advanced Mechanistic Studies to Delineate Molecular Targets and Pathways
While preliminary studies have hinted at the potential of N-arylcinnamamide derivatives to modulate various biological pathways, a deeper understanding of their precise mechanisms of action is required. For this compound and its analogs, future research should focus on elucidating their specific molecular targets and the downstream signaling cascades they affect.
Key areas for investigation include:
Target identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary protein targets of these compounds.
Pathway analysis: Investigating the impact of lead compounds on key cellular pathways implicated in diseases like cancer and inflammatory disorders. For example, studies on other N-arylcinnamamides have shown modulation of the NF-κB signaling pathway. mdpi.com
Enzyme inhibition kinetics: For analogs that target specific enzymes, detailed kinetic studies can reveal the nature of inhibition (e.g., competitive, non-competitive) and provide insights for further optimization.
A thorough understanding of the molecular mechanisms will not only validate the therapeutic potential of these compounds but also aid in the identification of biomarkers for patient stratification in future clinical trials.
Exploration of Polypharmacology and Multi-Targeting Strategies
The concept of "one drug, one target" is increasingly being challenged, with a growing appreciation for the potential of polypharmacology, where a single molecule interacts with multiple targets to achieve a therapeutic effect. nih.gov The N-arylcinnamamide scaffold is a "privileged structure" that appears to be amenable to such multi-targeting strategies. mdpi.comnih.gov
Future research should actively explore the polypharmacological potential of this compound derivatives. This could involve:
Broad-panel screening: Testing lead compounds against a wide array of kinases, receptors, and other enzymes to identify multiple targets.
Network pharmacology analysis: Using computational tools to predict and analyze the interaction of these compounds with complex biological networks, which can help in understanding their multi-pronged therapeutic effects. nih.gov
Design of dual- or multi-target inhibitors: Intentionally designing analogs that can simultaneously inhibit two or more key targets in a disease pathway. For example, designing a compound that targets both inflammatory and proliferative pathways in cancer.
Harnessing polypharmacology could lead to the development of more effective therapies with a reduced likelihood of drug resistance.
Development of Novel Analytical Methodologies for Cinnamamide (B152044) Characterization
As new analogs of this compound are synthesized, robust and sensitive analytical methods will be essential for their characterization, quantification in biological matrices, and quality control.
Future efforts in this area should include:
Advanced spectroscopic techniques: Utilizing modern Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for unambiguous structure elucidation of novel derivatives. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for confirming molecular formulas. researchgate.net
Chromatographic method development: Establishing and validating high-performance liquid chromatography (HPLC) methods for purity assessment and quantification of these compounds in preclinical and clinical samples.
Metabolite identification: Developing methodologies to identify and characterize the metabolites of lead compounds, which is crucial for understanding their pharmacokinetic profiles and potential toxicities.
The availability of well-characterized compounds and reliable analytical methods is a prerequisite for advancing these derivatives through the drug development pipeline.
Application of Artificial Intelligence and Machine Learning in Cinnamamide Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govresearchgate.netnih.gov These computational tools can be leveraged to accelerate the discovery and optimization of N-arylcinnamamide derivatives.
Specific applications could include:
Quantitative Structure-Activity Relationship (QSAR) modeling: Developing predictive QSAR models to correlate the structural features of cinnamamide analogs with their biological activities. nih.govnih.govresearchgate.net This can guide the design of new compounds with enhanced potency and selectivity.
Virtual screening: Using AI-powered platforms to screen large virtual libraries of cinnamamide derivatives against specific biological targets, thereby prioritizing compounds for synthesis and experimental testing. acm.org
ADMET prediction: Employing ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable drug-like properties early in the discovery process.
By harnessing the power of AI and ML, researchers can navigate the vast chemical space of N-arylcinnamamide derivatives more efficiently and increase the probability of identifying promising drug candidates.
Preclinical Development of Lead N-Arylcinnamamide Candidates for Specific Therapeutic Areas
Once lead compounds with promising in vitro activity and favorable properties have been identified, the next critical step is to advance them into preclinical development. This phase involves a series of in vivo studies to evaluate their efficacy and safety in relevant animal models. researchgate.netresearchgate.net
Key aspects of preclinical development for N-arylcinnamamide candidates include:
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds in animal models to understand their bioavailability and in vivo fate.
Efficacy studies: Evaluating the therapeutic efficacy of the compounds in animal models of specific diseases, such as cancer xenograft models or models of inflammation.
Toxicology studies: Conducting comprehensive safety and toxicology studies to determine the potential adverse effects and establish a safe dose range for first-in-human studies.
The successful completion of these preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application and initiating clinical trials in humans. The journey from the bench to the bedside is long and challenging, but the promising biological activities of N-arylcinnamamide derivatives warrant their continued investigation and development.
Q & A
Q. What are the optimized synthetic routes for (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide?
A three-component reaction involving substituted glyoxals, anilines, and heterocyclic amines under catalyst-free conditions has been successfully applied to synthesize structurally related bis(4-chlorophenyl) derivatives. For example, a similar compound, N,3-bis(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine, was synthesized via a one-pot reaction of 4-chlorophenylglyoxal, 4-chloroaniline, and 2-aminobenzothiazole at 80°C in ethanol . Adapting this methodology to acrylamide derivatives may require substituting the heterocyclic component with acryloyl chloride or analogous reagents.
Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
- IR Spectroscopy : Look for characteristic peaks such as the amide C=O stretch (~1660 cm⁻¹) and N–H bend (~3290 cm⁻¹), as observed in related chlorinated N-arylcinnamamides .
- NMR Analysis : In the ¹H-NMR spectrum, the trans (E)-configured double bond typically appears as two doublets with a coupling constant J ≈ 15.8 Hz. Aromatic protons from the 4-chlorophenyl groups resonate as multiplets in the δ 7.3–7.9 ppm range, while the amide proton appears as a singlet near δ 10.3 ppm .
Q. What solvents and conditions are suitable for solubility and stability testing?
Chlorinated acrylamides are generally lipophilic and exhibit poor aqueous solubility. Test solubility in organic solvents like DMSO, ethanol, or dichloromethane. Stability studies should assess degradation under varying pH (e.g., 1.2–7.4), temperature (25–60°C), and light exposure, with HPLC or TLC monitoring .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Use programs like SHELXL for refinement, focusing on resolving discrepancies in bond lengths or angles. For instance, hydrogen bonding patterns in related compounds revealed C=O···H–N interactions with donor-acceptor distances of 2.89–3.02 Å, which can stabilize the E-configuration . Validate against computational models (DFT) to address outliers in torsion angles or van der Waals clashes .
Q. What methodologies address contradictions in hydrogen bonding analysis?
Apply graph set analysis (e.g., Etter’s rules) to classify hydrogen bond motifs (e.g., R₁²(6) rings). For example, in chlorinated acrylamides, intermolecular N–H···O=C bonds often form infinite chains (C(4) motifs). Discrepancies between experimental and theoretical bond lengths can arise from thermal motion or crystal packing effects, requiring iterative refinement in SHELX or OLEX2 .
Q. How can ADMET properties be computationally predicted for this compound?
Use in silico tools like SwissADME or ADMETLab to predict:
- Absorption : LogP values (clogP ≈ 4.2) indicate moderate lipophilicity.
- Metabolism : CYP450 isoform interactions (e.g., CYP3A4 inhibition potential).
- Toxicity : Ames test predictions for mutagenicity. Cross-validate with experimental data, such as hepatic microsomal stability assays .
Q. What strategies optimize reaction yields in multi-component syntheses?
Kinetic vs. thermodynamic control must be assessed. For example, in a three-component synthesis, increasing temperature (60→80°C) may shift equilibria toward the desired product. Monitor intermediates via LC-MS or in situ IR. For acrylamide derivatives, substituent electronic effects (e.g., electron-withdrawing Cl groups) can accelerate enamine formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
